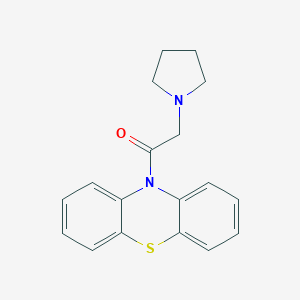
10-(Pyrrolidinoacetyl)phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(Pyrrolidinoacetyl)phenothiazine, commonly known as PAP, is a synthetic compound that belongs to the class of phenothiazine derivatives. It was first synthesized in the 1950s and has been extensively studied for its potential applications in various fields of research. PAP is a versatile compound that exhibits a wide range of biological activities, making it an attractive target for scientific investigations.
Mecanismo De Acción
The exact mechanism of action of PAP is not fully understood. However, it is believed to act as a dopamine receptor antagonist, blocking the activity of dopamine in the brain. This is thought to contribute to its antipsychotic and antidepressant effects. PAP has also been shown to modulate the activity of other neurotransmitters, including serotonin and norepinephrine.
Efectos Bioquímicos Y Fisiológicos
PAP has been shown to affect a range of biochemical and physiological processes in the body. It has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. PAP has also been shown to affect the levels of various hormones, including cortisol and prolactin. Additionally, PAP has been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PAP in laboratory experiments is its versatility. It exhibits a wide range of biological activities, making it an attractive target for scientific investigations. Additionally, PAP is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using PAP in laboratory experiments is its potential toxicity. PAP has been shown to have toxic effects on certain cell types, and caution should be exercised when handling the compound.
Direcciones Futuras
There are several potential future directions for research on PAP. One area of interest is its potential use in the treatment of neurological disorders, including schizophrenia and bipolar disorder. Additionally, PAP may have applications in the treatment of other disorders, such as depression and anxiety. Further research is also needed to fully elucidate the mechanism of action of PAP and its effects on various biochemical and physiological processes in the body.
Métodos De Síntesis
The synthesis of PAP involves the reaction of phenothiazine with pyrrolidine and acetic anhydride. The resulting compound is then purified through recrystallization to obtain a high yield of pure PAP. The synthesis of PAP is a straightforward process that can be carried out in a laboratory setting using standard equipment and reagents.
Aplicaciones Científicas De Investigación
PAP has been studied extensively for its potential applications in the field of neuroscience. It has been shown to exhibit a range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. PAP has also been investigated for its potential use as a tool for studying the mechanisms underlying various neurological disorders, including schizophrenia and bipolar disorder.
Propiedades
Número CAS |
63834-19-5 |
|---|---|
Nombre del producto |
10-(Pyrrolidinoacetyl)phenothiazine |
Fórmula molecular |
C18H18N2OS |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-phenothiazin-10-yl-2-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C18H18N2OS/c21-18(13-19-11-5-6-12-19)20-14-7-1-3-9-16(14)22-17-10-4-2-8-15(17)20/h1-4,7-10H,5-6,11-13H2 |
Clave InChI |
AHLPZCFSMHPTSO-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
SMILES canónico |
C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



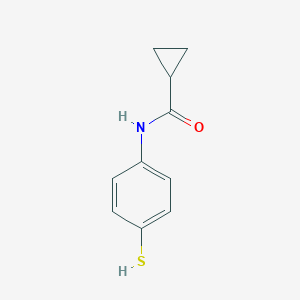
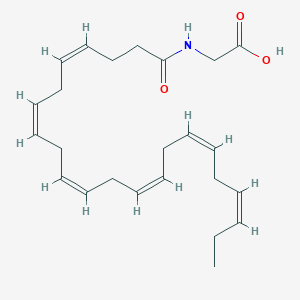
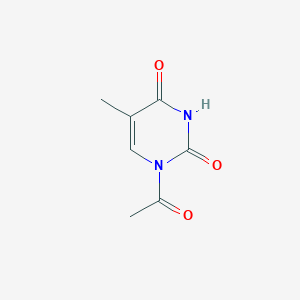
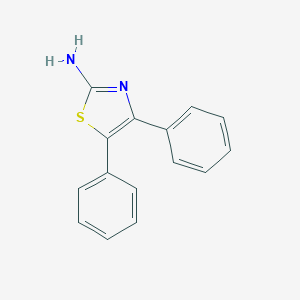
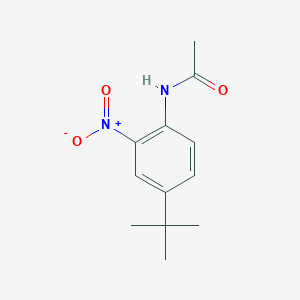

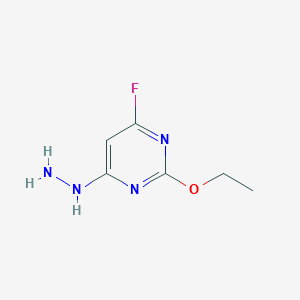


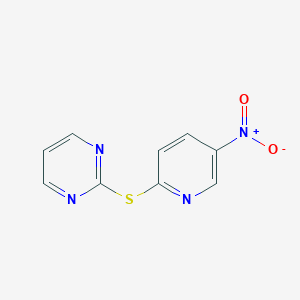

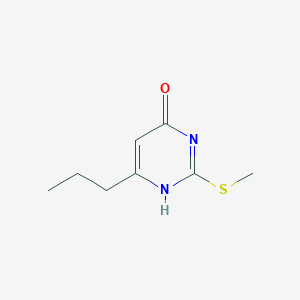
![3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine](/img/structure/B183411.png)
![2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B183414.png)